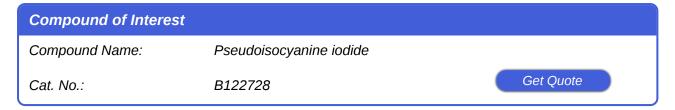


Application Notes and Protocols for Pseudoisocyanine Iodide in Single-Molecule Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoisocyanine (PIC) iodide is a cyanine dye renowned for its unique photophysical properties, most notably its capacity to form J-aggregates with distinct spectral characteristics. These aggregates, particularly when templated on DNA scaffolds, exhibit efficient energy transfer, making PIC iodide a valuable tool in the realm of single-molecule imaging. This document provides detailed application notes and protocols for the utilization of PIC iodide in single-molecule Förster Resonance Energy Transfer (smFRET) and a theoretical framework for its potential application in Single-Molecule Localization Microscopy (SMLM).

Photophysical Properties of Pseudoisocyanine lodide

The utility of a fluorophore in single-molecule imaging is dictated by its photophysical properties. PIC iodide's characteristics are highly dependent on its aggregation state. The monomeric and J-aggregate forms possess distinct spectral properties, which are summarized below.



Property	Monomeric PIC Iodide	PIC lodide J- Aggregate (on DNA)	Reference(s)
CAS Number	977-96-8	N/A	[1][2][3][4][5]
Molar Extinction Coefficient	~53,500 M ⁻¹ cm ⁻¹ at 523 nm	Varies with aggregate size	[6][7]
Excitation Maximum (λex)	~523 nm	~570-580 nm	[6][7]
Emission Maximum (λem)	~540 nm	~582 nm	[6]
Quantum Yield (Φ)	Very low (~0.0012)	Enhanced relative to monomer	[7]

Application 1: Single-Molecule FRET (smFRET) in DNA Nanotechnology

PIC iodide J-aggregates, templated by specific DNA sequences, can act as efficient energy donors or relays in smFRET experiments. This allows for the study of DNA-based nanostructures and DNA-protein interactions at the single-molecule level.

Experimental Protocol: Formation of PIC Iodide J-Aggregates on a DNA Scaffold for smFRET

This protocol describes the assembly of a DNA nanostructure that templates the formation of a PIC iodide J-aggregate, which can then serve as a FRET donor to an acceptor fluorophore.

Materials:

- Single-stranded DNA oligonucleotides (unlabeled and labeled with an acceptor fluorophore, e.g., Alexa Fluor 647)
- Pseudoisocyanine iodide (PIC iodide) powder



- Tris-HCl buffer (10 mM NaCl, 5 mM Tris-HCl, pH 7.0)
- Molecular biology-grade water
- 0.2 μm syringe filter
- Sonicator
- UV-Vis spectrophotometer

Procedure:

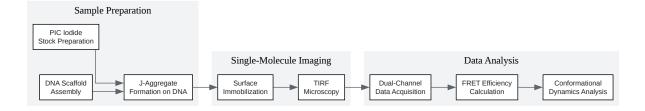
- DNA Scaffold Assembly:
 - Design a DNA nanostructure (e.g., a double-crossover tile) containing a non-alternating poly(dA)-poly(dT) track of at least 8 base pairs to template J-aggregate formation.[6][8]
 - Incorporate a site for a covalently attached acceptor fluorophore at a defined distance from the J-aggregate templating region.
 - $\circ\,$ Resuspend lyophilized DNA oligonucleotides in molecular biology-grade water to a stock concentration of 100 $\mu\text{M}.$
 - Mix the stoichiometric amounts of the single-stranded DNA oligonucleotides in an annealing buffer (e.g., 1x TAE buffer with 12.5 mM MgCl₂).
 - Anneal the DNA mixture by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
- Preparation of PIC lodide Stock Solution:
 - $\circ~$ Prepare a 200 μM PIC iodide stock solution by dissolving the powder in Tris-HCl buffer.[7]
 - To ensure the dye is fully solvated, sonicate the solution for 1 hour at 60°C.[7]
 - Allow the solution to cool to room temperature and then filter it through a 0.2 μm syringe filter.[7]



- Determine the precise concentration of the PIC monomer using a UV-Vis
 spectrophotometer and its molar extinction coefficient (~53,500 M⁻¹cm⁻¹ at 523 nm).[6][7]
- Formation of J-Aggregates on the DNA Scaffold:
 - Mix the assembled DNA scaffold with the PIC iodide stock solution in the Tris-HCl buffer. A typical final concentration is 400 nM DNA to 52 μM PIC iodide (a 130-fold excess of PIC).
 [7]
 - Incubate the mixture at a controlled temperature (e.g., 18°C) to facilitate J-aggregate formation.[7]
 - The formation of J-aggregates can be confirmed by observing a characteristic red-shifted absorption shoulder at ~570-580 nm in the UV-Vis spectrum.
- Single-Molecule FRET Imaging:
 - Immobilize the DNA-PIC iodide-acceptor complexes on a passivated microscope slide.
 - Perform single-molecule imaging using a total internal reflection fluorescence (TIRF) microscope.
 - Excite the PIC iodide J-aggregate using a laser line close to its absorption maximum (e.g., 561 nm).
 - Simultaneously collect the emission from the J-aggregate (donor) and the acceptor fluorophore in two separate channels.
 - Analyze the anti-correlated changes in the donor and acceptor fluorescence intensities to determine FRET efficiency and infer conformational dynamics.

Diagram: Experimental Workflow for smFRET with PIC lodide J-Aggregates





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Caption: Workflow for smFRET using PIC iodide J-aggregates.

Application 2: Single-Molecule Localization Microscopy (SMLM) - A Theoretical Protocol

While not a conventional SMLM dye, PIC iodide's cyanine structure suggests potential for use in techniques like STORM (Stochastic Optical Reconstruction Microscopy), which often employs cyanine dyes. This protocol is a proposed starting point for researchers wishing to explore this application. Note: This protocol is theoretical and requires experimental validation.

Proposed Protocol: dSTORM Imaging with PIC lodide

This protocol outlines a hypothetical procedure for using PIC iodide in a direct STORM (dSTORM) experiment, where the photoswitching of a single dye is utilized for super-resolution imaging.

Materials:

- Sample labeled with PIC iodide (e.g., via antibody conjugation or DNA-paint)
- STORM imaging buffer:
 - Base buffer: 50 mM Tris-HCl, 10 mM NaCl, pH 8.0[9]



- Oxygen scavenging system (GLOX): 0.5 mg/mL glucose oxidase, 40 μg/mL catalase, 10% (w/v) glucose[9]
- Reducing agent: 100 mM cysteamine or another thiol[10]
- High-power lasers (e.g., 561 nm for excitation and 405 nm for reactivation)
- · A microscope equipped for SMLM

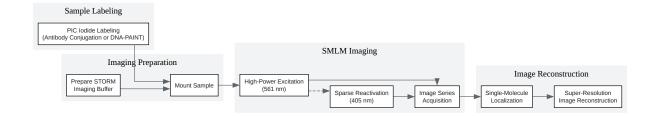
Procedure:

- Sample Labeling with PIC Iodide:
 - Antibody Conjugation: Covalently link PIC iodide to a primary or secondary antibody using NHS-ester chemistry, targeting primary amines on the antibody.[11] A detailed protocol for cyanine dye-antibody conjugation can be adapted.[12][13][14][15]
 - DNA-PAINT: Design a short DNA oligonucleotide ("imager strand") labeled with PIC iodide that transiently binds to a complementary "docking strand" on the target molecule.
- Sample Preparation for Imaging:
 - Prepare the labeled sample on a microscope coverslip.
 - Assemble the STORM imaging buffer immediately before use. The thiol-containing reducing agent is crucial for inducing the photoswitching of cyanine dyes.
- SMLM Imaging:
 - Mount the sample on the SMLM microscope.
 - Illuminate the sample with the 561 nm laser at high power to excite PIC iodide and drive most molecules into a dark state.
 - Use a low-power 405 nm laser to sparsely reactivate individual PIC iodide molecules back to a fluorescent state.



- Acquire a series of images (typically thousands of frames) capturing the fluorescence of individual, spatially separated molecules.
- Data Analysis:
 - Process the acquired image series with SMLM analysis software to localize the center of each fluorescence emission with sub-diffraction precision.
 - Reconstruct a super-resolution image from the accumulated localizations.

Diagram: Theoretical dSTORM Workflow with PIC Iodide



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Caption: A theoretical workflow for dSTORM imaging using PIC iodide.

Application in Signaling Pathways: A Future Perspective

Currently, the direct application of PIC iodide for imaging endogenous signaling pathways in live cells is not well-established. Its primary use is in vitro with engineered DNA constructs. However, the unique properties of PIC iodide could be harnessed for this purpose in the future through the development of specific probes.



One promising approach is the use of DNA aptamers. These are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including proteins involved in signaling cascades, with high affinity and specificity.[16][17][18][19][20][21]

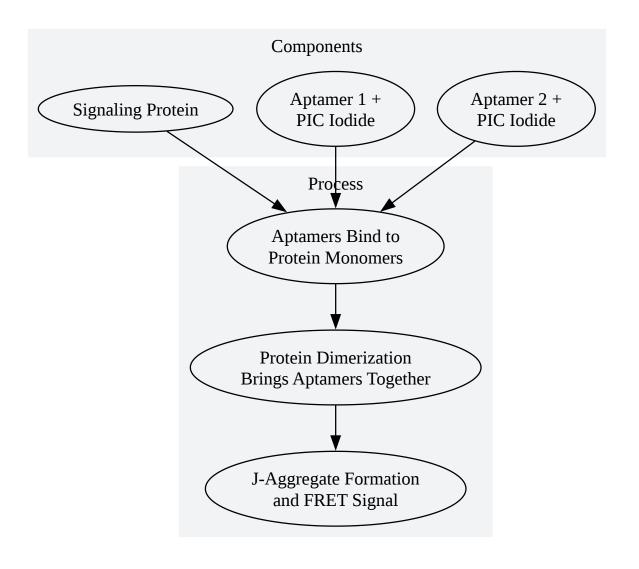
Conceptual Application: Imaging Signaling Protein Dimerization with PIC Iodide-Labeled Aptamers

Concept:

- Select two DNA aptamers that bind to different epitopes on a signaling protein of interest (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase in the MAPK pathway). [16][22][23][24]
- Design these aptamers to include a PIC iodide templating sequence.
- Upon binding of the target protein, the two aptamers are brought into close proximity, facilitating the formation of a PIC iodide J-aggregate between them.
- The formation of the J-aggregate would result in a distinct fluorescence signal, which could be detected at the single-molecule level to report on protein dimerization, a key step in many signaling pathways.

Diagram: Conceptual Signaling Pathway Probedot





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Methodological & Application





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